molecular formula C9H10O4 B056468 Syringaldehyde CAS No. 134-96-3

Syringaldehyde

Cat. No. B056468
CAS RN: 134-96-3
M. Wt: 182.17 g/mol
InChI Key: KCDXJAYRVLXPFO-UHFFFAOYSA-N
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Description

Syringaldehyde (also known as 4-hydroxy-2,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde found in the bark of the syringa (Syringa vulgaris). It is a colorless to pale yellow liquid with a pleasant, floral aroma. It is used in perfumery and flavorings, and is also used in the manufacture of pharmaceuticals, cosmetics, and other products. This compound has been studied for its potential therapeutic effects, and has been found to possess a wide range of biological activities.

Scientific Research Applications

  • Analysis and Quality Control in Food Industry : A high-performance liquid chromatography method was developed for analyzing syringaldehyde in brandies, demonstrating its application in food quality control (Canas, Belchior, Spranger, & Bruno-de-Sousa, 2003).

  • Pharmaceutical and Cosmetic Industries : this compound is used in pharmaceuticals, food, cosmetics, textiles, pulp, and paper industries. Its bioactive properties make it valuable for both research and commercialization beyond food and cosmetics (Ibrahim et al., 2012).

  • Water Treatment and Environmental Applications : The role of this compound in improving the laccase-catalyzed degradation of trace organic contaminants in water treatment was studied, although it may increase effluent toxicity (Nguyen et al., 2016).

  • Medical Research : this compound has been investigated for its potential to decrease hyperglycemia in diabetic rats, suggesting its use in diabetes treatment (Kuo, Chung, Huang, & Cheng, 2013).

  • Antioxidant Research : The radical scavenging mechanism of this compound, a phenolic antioxidant, was studied for its potential applications in health and medicine (Yancheva et al., 2016).

  • Chemical Synthesis : Research on the preparation of this compound from lignin by catalytic oxidation highlights its potential in chemical synthesis (Li, Zhu, Zhang, & Qu, 2020).

  • Neuroprotection : A study demonstrated the neuroprotective effect of this compound on cerebral ischemia injury in rats, indicating its potential in neurological research (Bozkurt et al., 2014).

  • Polymer Chemistry : this compound was used for copolymerization with bisphenol A, suggesting its application in creating new materials from renewable resources (An, Cho, Choi, Kim, & Song, 2010).

  • Spinal Cord Ischemia Treatment : The therapeutic effects of this compound on spinal cord ischemia were explored, highlighting its potential in medical applications (Malçok et al., 2020).

  • Biodegradation and Microbial Catabolism : Research identified a bacterial aromatic aldehyde dehydrogenase critical for the efficient catabolism of this compound, indicating its importance in microbial processes and biodegradation (Kamimura et al., 2017).

Mechanism of Action

Target of Action

Syringaldehyde, a phenolic aldehyde, has been found to interact with several targets. It has shown promising anticancer activity against a range of women-specific cancer cell lines, including A2780 (ovarian cancer), HeLa and C33a (cervical cancer), and MDA-MB-453, MDA-MB-231 and MCF-7 (breast cancer) . It also inhibits the type III secretion system (T3SS) of Salmonella enterica , and has been shown to have an antihyperglycemic effect in diabetic rats by increasing glucose utilization and insulin sensitivity .

Mode of Action

This compound’s mode of action varies depending on the target. In cancer cells, it induces cell apoptosis and G2/M phase arrest by causing significant DNA damage and provoking a strong DNA damage response . It also affects the phosphorylation and distribution of FAK, thereby inhibiting cell adhesion and migration . In Salmonella enterica, this compound inhibits the expression of important effector proteins (SipA, SipB and SipC) at a concentration of 0.18 mM without affecting bacterial growth .

Biochemical Pathways

This compound is derived from lignin, a complex organic polymer that is abundant in nature . It is produced through the oxidation of lignin, which yields aromatic aldehydes such as this compound . The biochemical pathways affected by this compound are largely dependent on its targets and mode of action.

Pharmacokinetics

It has been shown to have an antihyperglycemic effect in diabetic rats, suggesting that it is bioavailable and can exert systemic effects . In cancer studies, tissue distribution experiments indicated that a compound derived from this compound tended to accumulate in the ovary in vivo .

Result of Action

The results of this compound’s action are diverse and depend on the target. In cancer cells, it induces apoptosis and cell cycle arrest, leading to decreased proliferation . In Salmonella enterica, it inhibits bacterial invasion and cellular injury . In diabetic rats, it increases glucose utilization and insulin sensitivity, leading to an antihyperglycemic effect .

Safety and Hazards

Syringaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash face, hands and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Lignin valorization has gained increasing attention over the past decade. Being the world’s largest source of renewable aromatics, its valorization could pave the way towards more profitable and more sustainable lignocellulose biorefineries . One of the routes is the production of aromatic aldehydes, vanillin, and syringaldehyde .

properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDXJAYRVLXPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059643
Record name Syringaldehyde
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Molecular Weight

182.17 g/mol
Source PubChem
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Physical Description

Pale yellow solid; [Merck Index], Very pale green needles; Alcoholic aroma
Record name Syringaldehyde
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Record name 4-Hydroxy-3,5-dimethoxy benzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1856/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 4-Hydroxy-3,5-dimethoxy benzaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

134-96-3
Record name Syringaldehyde
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Record name SYRINGALDEHYDE
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Record name Benzaldehyde, 4-hydroxy-3,5-dimethoxy-
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Synthesis routes and methods I

Procedure details

Monodemethylation of 3,4,5-trimethoxy benzaldehyde using sulphuric acid at 40° C. for 8 hours as described above in Example 1 yields syringaldehyde. The Wittig salt is prepared by reaction of triphenyl phosphine and ethyl-2-bromopropionate in benzene media at 70-75 ° C. for 8 hours and subsequent basification with 1N Sodium hydroxide to phenolphthalein end point at room temperature. Extraction with benzene, concentration of the benzene extract and the addition of petroleum ether (60-80° C.) yield triphenyl methyl carbethoxy methylene phosphorane as a solid product. Condensation of 3,5-Dimethoxy-4-hydroxy benzaldehyde (Syringaldehyde) with triphenyl methyl carbethoxy methylene phosphorane is performed at reflux temperature in xylene for seven hours and after work up, yields the title compound.
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Synthesis routes and methods II

Procedure details

Monodemethylation of 3,4,5-trimethoxy benzaldehyde using sulphuric acid at 40° C. for 8 hours yields 3,5-Dimethoxy-4-hydroxy benzaldehyde (Syringaldehyde). Condensation of syringaldehyde with ethyl cyanoacetate in the presence of piperidine—acetic acid and benzene as the reaction medium at reflux temperature under continuous azeotropic water removal yields the title product. The reaction takes about 1.5 hours for completion. The yield obtained is typically 95%.
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Synthesis routes and methods III

Procedure details

A 100 ml glass autoclave is charged with 11.8 g (60.0 mmol) of 3,4,5-trimethoxybenzaldehyde and 47.2 g (420 mmol) of dimethylamine (40% solution in water). The autoclave is closed and the biphasic reaction mixture is stirred at 140° C. (autogenous pressure 10 bar) for 18 h. Excess dimethylamine and water are removed under reduced pressure, methyl tert-butyl ether is added and the mixture is acidified with 30% hydrochloric acid in water. After phase separation and removal of all volatile constituents of the organic phase, 4-hydroxy-3,5-dimethoxybenzaldehyde is obtained in a yield of 72%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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